1-(3,4-Dichlorophenyl)-2-methoxyethanone
Overview
Description
1-(3,4-Dichlorophenyl)-2-methoxyethanone, also known as 3,4-Dichlorophenyl-2-methoxyethanone or DCPME, is a synthetic organic compound with a broad range of applications in the fields of organic synthesis, biochemistry, and pharmacology. DCPME is a yellow-colored crystalline solid with a molecular weight of 214.04 g/mol and a melting point of 131-132 °C. DCPME is typically synthesized through a reaction of 3,4-dichlorobenzaldehyde and 2-methoxyethanol, and is widely used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism Of Action
The mechanism of action of DCPME is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an agonist of certain G-protein-coupled receptors, such as the serotonin receptor.
Biochemical And Physiological Effects
The biochemical and physiological effects of DCPME are not well understood. However, it is believed to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also believed to have an agonist effect on certain G-protein-coupled receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
The advantages of using DCPME in laboratory experiments include its low cost, availability, and stability. DCPME is relatively inexpensive, readily available, and has a long shelf life. Additionally, DCPME is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using DCPME in laboratory experiments is its lack of specificity. DCPME is not highly specific, meaning it can interact with multiple enzymes and receptors, making it difficult to study the specific effects of a given compound.
Future Directions
Future research on DCPME should focus on understanding its mechanism of action in more detail, as well as its biochemical and physiological effects. Additionally, future research should focus on developing more specific methods for using DCPME in laboratory experiments, as well as developing methods for synthesizing DCPME more efficiently. Finally, future research should focus on developing new and innovative applications for DCPME, such as in the fields of drug development, biotechnology, and nanotechnology.
Scientific Research Applications
DCPME has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, DCPME is used as a starting material for the synthesis of pharmaceuticals and other organic compounds. In biochemistry, DCPME is used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds. In pharmacology, DCPME is used to study the pharmacokinetics and pharmacodynamics of various drugs, as well as to study the toxicity of various compounds.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methoxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCHFMJRKWQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-methoxyethanone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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